molecular formula C17H22F3NO4 B8784138 Tert-butyl 4-(4-(trifluoromethoxy)phenoxy)piperidine-1-carboxylate CAS No. 287952-66-3

Tert-butyl 4-(4-(trifluoromethoxy)phenoxy)piperidine-1-carboxylate

Cat. No. B8784138
M. Wt: 361.4 g/mol
InChI Key: UANMRBRDCDFXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-(trifluoromethoxy)phenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22F3NO4 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
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properties

CAS RN

287952-66-3

Product Name

Tert-butyl 4-(4-(trifluoromethoxy)phenoxy)piperidine-1-carboxylate

Molecular Formula

C17H22F3NO4

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethoxy)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H22F3NO4/c1-16(2,3)25-15(22)21-10-8-13(9-11-21)23-12-4-6-14(7-5-12)24-17(18,19)20/h4-7,13H,8-11H2,1-3H3

InChI Key

UANMRBRDCDFXPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tert-butyl 4-hydroxypiperidine-1-carboxylate (56.5 g, 0.28 mol), 4-trifluoromethoxyphenol (50 g, 0.28 mol) and triphenylphosphine (108 g, 0.42 mol) were dissolved in THF (500 ml). Diethyl azodicarboxylate (65 ml, 0.42 mol) was added dropwise to this solution under reflux, and the mixture was refluxed for 5 hours. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=5/1) to afford tert-butyl 4-(4-trifluoromethoxyphenoxy)-piperidine-1-carboxylate (92 g, yield 91%) as a colorless oil.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Boc-4-hydroxy piperidine (2.01 g, 1.0 mmol) was dissolved in DMF (30 mL), added sodium hydride (60%, 0.6 g, 15 mmol) in ice-bath, stirred for 30 min, added p-trifluoromethoxy benzyl bromide (3.06 g, 12 mmol), after which resumed to stir for 15 h at room temperature, added ice water (30 mL) in ice-bath to quench reaction. Extracted by dichloromethane (30 mL*2), combined organic phases, the organic phases were washed by water and saturated saline respectively, dried by anhydrous sodium sulfate, concentrated column chromatography (petroleum ether: ethyl acetate=10:1) to give 2.9 g light yellow liquid, yield was 78%.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Four

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